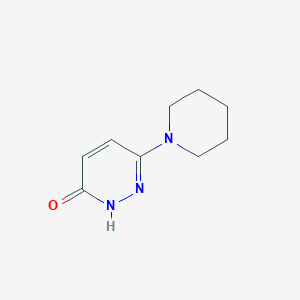

6-(Piperidin-1-yl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

3-piperidin-1-yl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9-5-4-8(10-11-9)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJRVCBSSKKEQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60533945 | |

| Record name | 6-(Piperidin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88259-84-1 | |

| Record name | 6-(Piperidin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Piperidin 1 Yl Pyridazin 3 2h One and Analogous Structures

Classical Approaches to Pyridazinone Ring System Formation

The construction of the pyridazinone ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These approaches typically involve the formation of the six-membered diazine ring through cyclization reactions.

Condensation Reactions with Hydrazine (B178648) Derivatives

One of the most fundamental and widely employed methods for synthesizing the pyridazinone skeleton is the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. iglobaljournal.comresearchgate.net This reaction is versatile, allowing for the preparation of a diverse range of substituted pyridazinones. The process involves the reaction of a γ-keto acid or a related dicarbonyl species with hydrazine hydrate (B1144303), leading to the formation of the heterocyclic ring. iglobaljournal.comnih.gov

The mechanism proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable pyridazinone ring. The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of substituents at the N2 position of the pyridazinone core.

Table 1: Examples of Pyridazinone Synthesis via Hydrazine Condensation

| 1,4-Dicarbonyl Precursor | Hydrazine Derivative | Product | Reference |

| Levulinic acid | Hydrazine hydrate | 6-Methyl-4,5-dihydropyridazin-3(2H)-one | iglobaljournal.com |

| 3-(4-fluorobenzoyl) propionic acid | Hydrazine hydrate | 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one | researchgate.net |

| β-aroyl propionate | Hydrazine hydrate | 6-Aryl-2,3,4,5-tetrahydro-3-pyridazinones | iglobaljournal.com |

Cyclization of 1,4-Ketoesters and Ketoacids

The intramolecular cyclization of 1,4-ketoesters and ketoacids is a cornerstone in the synthesis of pyridazinone rings. iglobaljournal.comnih.gov This method is particularly effective for producing 4,5-dihydropyridazin-3(2H)-ones. The reaction is typically initiated by treating the appropriate γ-keto acid or γ-keto ester with hydrazine. iglobaljournal.com The versatility of this approach allows for the preparation of various 6-substituted pyridazinones, which are valuable intermediates for further functionalization. iglobaljournal.com

For instance, the reaction of methyl β-aroyl propionates with hydrazine hydrate in the presence of a base like sodium acetate (B1210297) leads to the formation of 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones. iglobaljournal.com Subsequent oxidation can then yield the corresponding aromatic pyridazinone. This strategy highlights the importance of γ-keto acids as key building blocks in the synthesis of this heterocyclic system. nih.gov

Nucleophilic Substitution Strategies in Pyridazinone Synthesis

Nucleophilic substitution reactions are a powerful tool for the synthesis and functionalization of the pyridazinone ring system. iglobaljournal.comresearchgate.net A common strategy involves the use of dihalopyridazines, such as 3,6-dichloropyridazine (B152260), as electrophilic precursors. These compounds readily react with a variety of nucleophiles, allowing for the stepwise introduction of different substituents. nih.govnbinno.com

For example, the reaction of 3,6-dichloropyridazine with one equivalent of a nucleophile can lead to the monosubstituted product, which can then undergo a second substitution with a different nucleophile. nih.gov This approach offers a high degree of control over the final substitution pattern. Furthermore, the halogen atoms on the pyridazinone ring can be displaced by oxygen, sulfur, or nitrogen nucleophiles, providing access to a wide range of derivatives. researchgate.net The reactivity of the halogen is influenced by its position on the ring and the reaction conditions employed.

Targeted Synthesis of Piperidine-Substituted Pyridazinones

The synthesis of 6-(piperidin-1-yl)pyridazin-3(2H)-one and its analogs can be achieved through methods that either introduce the piperidine (B6355638) ring directly during the primary synthesis or add it to a pre-formed pyridazinone core.

Direct Introduction of the Piperidin-1-yl Moiety

A common and efficient method for the synthesis of this compound involves the direct nucleophilic substitution of a leaving group on the pyridazinone precursor with piperidine. A frequently used starting material for this purpose is 3-amino-6-chloropyridazine (B20888). nbinno.comresearchgate.net This compound can be synthesized from the commercially available 3,6-dichloropyridazine by reaction with ammonia. nbinno.comgoogle.com

The subsequent reaction of 3-amino-6-chloropyridazine with piperidine, often under heating, results in the displacement of the chlorine atom to yield the desired 6-(piperidin-1-yl)pyridazin-3-amine. This intermediate can then be converted to the final pyridazinone.

Another direct approach utilizes 3,6-dichloropyridazine. Reaction with piperidine can lead to the formation of 3-chloro-6-(piperidin-1-yl)pyridazine. nih.gov Subsequent hydrolysis of the remaining chlorine atom, for example by heating in glacial acetic acid, affords this compound. nih.gov

Table 2: Direct Synthesis of Piperidine-Substituted Pyridazinones

| Starting Material | Reagent | Product | Reference |

| 3,6-Dichloropyridazine | Piperidine, then hydrolysis | This compound | nih.gov |

| 6-Chloropyridazin-3(2H)-one | Piperidine | This compound | researchgate.net |

Post-Cyclization Functionalization with Piperidine Derivatives

Post-cyclization functionalization offers a versatile route to piperidine-substituted pyridazinones. This strategy involves first constructing the pyridazinone ring system, often containing a suitable leaving group, and then introducing the piperidine moiety in a subsequent step. A key intermediate in this approach is 6-chloro-pyridazin-3(2H)-one.

The synthesis of this intermediate can be achieved from maleic anhydride (B1165640), which is first reacted with hydrazine to form pyridazine-3,6-diol. Treatment of this diol with a chlorinating agent like phosphorus oxychloride yields 3,6-dichloropyridazine. Selective hydrolysis of one of the chlorine atoms can then provide 6-chloro-pyridazin-3(2H)-one.

The final step involves the nucleophilic aromatic substitution of the chlorine atom in 6-chloro-pyridazin-3(2H)-one with piperidine. This reaction is typically carried out by heating the two reactants, sometimes in the presence of a base to neutralize the hydrogen chloride that is formed. This method is advantageous as it allows for the late-stage introduction of the piperidine group, which can be beneficial when working with complex molecules.

Green Chemistry Principles in Pyridazinone Synthesis

The synthesis of pyridazinone scaffolds, including this compound and its analogs, is increasingly guided by the principles of green chemistry. researchgate.netnih.gov These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netnih.gov The adoption of green methodologies such as solvent-free reactions, the use of alternative energy sources like microwave irradiation, and the exploration of bio-based starting materials represents a significant shift towards more sustainable pharmaceutical manufacturing. researchgate.netekb.eg

Solvent-Free and Catalytic Methodologies

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. nih.gov In pyridazinone synthesis, solvent-free approaches and the use of efficient catalysts are pivotal in achieving this goal.

Catalytic methods offer enhanced reaction rates and selectivity, often under milder conditions than stoichiometric reactions. For instance, the use of reusable ionic liquids like [bmim]Br/AlCl3 has been shown to be an environmentally compatible and efficient catalyst for producing pyridazinone and phthalazinone derivatives through a one-pot multicomponent reaction. scispace.com This approach avoids volatile organic solvents and allows for the catalyst to be recycled multiple times without significant loss of activity. sioc-journal.cn Similarly, copper(II)-catalyzed aerobic cyclization reactions provide an efficient route to 1,6-dihydropyridazines and pyridazines, where the choice of a greener solvent like acetic acid can directly yield the desired pyridazine (B1198779) product. organic-chemistry.org Organophosphorus-catalyzed Diaza-Wittig reactions have also been developed, enabling the synthesis of substituted pyridazines with good to excellent yields using only a catalytic amount of a phospholene oxide. rsc.org

Solid-phase synthesis presents another avenue for greener chemistry, minimizing solvent use during the purification stages. A traceless solid-phase route has been developed for preparing 4,5- and 5,6-substituted-3(2H)-pyridazinones, which is amenable to automation and high-speed parallel synthesis. thieme-connect.de

Table 1: Comparison of Catalytic Methods in Pyridazinone Synthesis

| Catalyst System | Reactants | Solvent/Conditions | Key Advantage |

|---|---|---|---|

| [bmim]Br/AlCl3 | Arenes, Cyclic Anhydrides, Hydrazine | Solvent-free | Environmentally compatible, reusable catalyst. scispace.com |

| Cu(II) | β,γ-unsaturated hydrazones | Acetic Acid (AcOH) | Direct synthesis of pyridazines under aerobic conditions. organic-chemistry.org |

| Phospholene oxide | Diazo derivatives | Toluene | Catalytic Diaza-Wittig reaction avoids stoichiometric phosphorus reagents. rsc.org |

Microwave-Assisted and Grinding Techniques

Alternative energy sources are a cornerstone of green synthetic chemistry, offering significant reductions in reaction times and energy consumption compared to conventional heating methods. tandfonline.com Microwave-assisted synthesis and mechanochemistry (grinding) have emerged as powerful tools for the efficient and environmentally friendly production of pyridazinone derivatives. researchgate.netekb.eg

Microwave irradiation has been successfully employed to accelerate the synthesis of various pyridazinone-based compounds. asianpubs.orgnih.gov This technique provides rapid and uniform heating, often leading to higher yields and cleaner reaction profiles in a fraction of the time required by traditional refluxing. tandfonline.commdpi.com For example, the condensation of maleic anhydride with thiosemicarbazide (B42300) to form a pyridazinedione precursor was achieved in just 2 minutes under microwave heating at 150 °C. mdpi.com Another study reported the synthesis of various pyridazinone derivatives in 1-3 minutes using microwave treatment. asianpubs.org

Mechanochemistry, often performed by grinding reactants together in a mortar and pestle or a ball mill, represents a solvent-free reaction method that is both simple and energy-efficient. nih.govchowgules.ac.in This "grindstone chemistry" has been effectively used to synthesize pyridinyl-pyridazinones and pyrrole-pyridazinone derivatives from chalcones. researchgate.netekb.eg The reactions proceed rapidly under solvent-free conditions, and the products are often purified by simple washing, thus avoiding complex chromatographic procedures and the associated solvent waste. chowgules.ac.in

Table 2: Green Synthesis Techniques for Pyridazinone Analogs

| Technique | Reactants Example | Conditions | Time | Outcome |

|---|---|---|---|---|

| Microwave Irradiation | Maleic anhydride, Thiosemicarbazide | 500 W, 150 °C | 2 min | Rapid formation of a pyridazinedione derivative. mdpi.com |

| Microwave Irradiation | 3-chloro-6-substituted phenyl pyridazine, Sodium azide | DMF | 1-3 min | Efficient synthesis of tetrazolopyridazine. asianpubs.org |

| Grinding | Chalcones, Acetyls/Aldehydes | Solvent-free, Room Temp | Minutes | High-yield, eco-friendly synthesis of pyridinyl-pyridazinones. researchgate.netekb.eg |

Bio-Based Synthetic Routes

The utilization of renewable feedstocks is a key objective of green chemistry, aiming to reduce dependence on petrochemicals. The synthesis of pyridazinones from bio-based precursors is an emerging area of research. Biomass-derived molecules offer a sustainable starting point for creating complex heterocyclic structures.

One notable example involves the synthesis of 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one (GSPZ) from guaiacol (B22219) and succinic anhydride, both of which can be sourced from biomass. researchgate.net Guaiacol is derivable from lignin, a major component of wood, while succinic anhydride can be produced through the fermentation of carbohydrates. The synthesis proceeds via a Friedel-Crafts reaction followed by cyclization with hydrazine hydrate. researchgate.net This route provides a sustainable pathway to functionalized pyridazinones that can serve as building blocks for polymers and other advanced materials. researchgate.net

Furthermore, the concept of biosynthesis, using enzymes or whole organisms to perform chemical transformations, is being explored for the production of complex molecules. researchgate.net While direct enzymatic synthesis of the this compound core is not yet established, the use of biocatalysis for creating key intermediates or functionalizing the pyridazinone ring represents a promising future direction for green pharmaceutical synthesis.

Advanced Spectroscopic and Crystallographic Characterization of 6 Piperidin 1 Yl Pyridazin 3 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of pyridazinone derivatives. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and substitution pattern of the heterocyclic core and its substituents. chemicalbook.commdpi.com

¹H NMR Chemical Shift and Coupling Pattern Interpretation

The ¹H NMR spectrum of 6-(Piperidin-1-yl)pyridazin-3(2H)-one is expected to exhibit distinct signals corresponding to the protons of the pyridazinone ring and the piperidine (B6355638) moiety.

Pyridazinone Ring Protons: The pyridazinone ring features two olefinic protons, H-4 and H-5. These protons typically appear as two doublets in the aromatic region of the spectrum due to vicinal coupling (³JHH). Based on data from analogous 6-substituted pyridazin-3(2H)-ones, the proton at the C-4 position is expected to resonate further downfield than the proton at C-5. mdpi.com The expected chemical shifts would be approximately δ 7.0-7.3 ppm for H-4 and δ 6.8-7.0 ppm for H-5, with a coupling constant of around 9-10 Hz. A broad singlet corresponding to the N-H proton of the pyridazinone ring is also anticipated, typically appearing far downfield (δ 10.5-11.0 ppm), though its position and visibility can be influenced by solvent and concentration. mdpi.com

Piperidine Ring Protons: The piperidine substituent gives rise to signals in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons, H-2'/H-6') are deshielded and would appear as a multiplet or broad triplet around δ 3.4-3.6 ppm. The protons on the carbons beta to the nitrogen (β-protons, H-3'/H-5') and the single gamma proton (γ-proton, H-4') are more shielded and would resonate upfield, typically in the range of δ 1.5-1.8 ppm, often as overlapping multiplets.

A representative, predicted ¹H NMR data table for the title compound is presented below, based on the analysis of its constituent fragments and related structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (pyridazinone) | ~10.8 | br s | - |

| H-4 (pyridazinone) | ~7.1 | d | ~9.5 |

| H-5 (pyridazinone) | ~6.9 | d | ~9.5 |

| H-2', H-6' (piperidine) | ~3.5 | m | - |

| H-3', H-5' (piperidine) | ~1.7 | m | - |

| H-4' (piperidine) | ~1.6 | m | - |

¹³C NMR Structural Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom.

Pyridazinone Ring Carbons: The carbonyl carbon (C-3) is the most deshielded carbon in the pyridazinone ring, with a predicted chemical shift in the range of δ 160-165 ppm. rsc.org The C-6 carbon, being attached to the electronegative piperidinyl nitrogen, is also significantly deshielded, expected around δ 150-155 ppm. The olefinic carbons, C-4 and C-5, are anticipated to appear in the range of δ 125-135 ppm. rsc.org

Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the aliphatic region. The carbons adjacent to the nitrogen (C-2'/C-6') are expected around δ 45-50 ppm. The beta carbons (C-3'/C-5') would appear further upfield, around δ 25-27 ppm, and the gamma carbon (C-4') is typically the most shielded, resonating at approximately δ 23-25 ppm.

The following table summarizes the predicted ¹³C NMR chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-3) | ~162.0 |

| C-6 | ~152.0 |

| C-4 | ~130.0 |

| C-5 | ~128.0 |

| C-2', C-6' (piperidine) | ~47.0 |

| C-3', C-5' (piperidine) | ~26.0 |

| C-4' (piperidine) | ~24.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the ¹H and ¹³C NMR spectra, especially for complex molecules. chemicalbook.commdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a strong cross-peak would be observed between the H-4 and H-5 protons of the pyridazinone ring, confirming their adjacent relationship. Within the piperidine ring, correlations would be seen between H-2'/H-6' and H-3'/H-5', and between H-3'/H-5' and H-4', establishing the connectivity of the saturated ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the signal for the H-4 proton would show a correlation to the C-4 carbon signal, and the signals for the piperidine protons (H-2'/6', H-3'/5', H-4') would correlate to their respective carbon signals (C-2'/6', C-3'/5', C-4').

A correlation from the piperidine α-protons (H-2'/H-6') to the C-6 of the pyridazinone ring, confirming the point of attachment.

Correlations from the pyridazinone H-5 proton to both C-3 and C-4.

Correlations from the pyridazinone H-4 proton to C-6.

A correlation from the N-H proton to the C-3 carbonyl carbon.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

N-H and C-H Stretching: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ due to the N-H stretching vibration of the lactam group in the pyridazinone ring. mdpi.com Aromatic C-H stretching vibrations of the ring are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring appear just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). mdpi.com

Carbonyl (C=O) Stretching: A strong, sharp absorption band corresponding to the C=O stretching of the amide (lactam) functional group is a key diagnostic feature and is expected to appear in the range of 1640-1680 cm⁻¹. mdpi.com

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridazinone ring typically give rise to one or more bands in the 1550-1620 cm⁻¹ region.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (lactam) | ~3200 | Medium, Broad |

| C-H Stretch (aromatic) | ~3050 | Medium |

| C-H Stretch (aliphatic) | 2850-2950 | Strong |

| C=O Stretch (lactam) | ~1660 | Strong, Sharp |

| C=N / C=C Stretch | 1580-1610 | Medium-Strong |

| C-N Stretch | 1200-1300 | Medium |

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing vibrations of non-polar bonds and symmetric stretching modes.

Ring Vibrations: The pyridazinone ring breathing modes are expected to produce strong and sharp signals in the Raman spectrum, often in the 980-1050 cm⁻¹ range. Aromatic C-H in-plane bending vibrations also give rise to signals in the 1000-1300 cm⁻¹ region. mdpi.com

C=C and C=O Bonds: While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the C=C stretching vibrations of the heterocyclic ring, expected around 1550-1620 cm⁻¹, are typically strong and well-defined in the Raman spectrum, providing valuable structural information. mdpi.com

Aliphatic C-H Modes: The C-H stretching modes of the piperidine ring (2850-3000 cm⁻¹) are also prominent features in the Raman spectrum.

The combination of these spectroscopic techniques allows for a thorough and unambiguous characterization of this compound and its derivatives, providing a solid foundation for further chemical and biological studies.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. Both soft ionization techniques like Electrospray Ionization (ESI) and hard ionization methods like Electron Impact (EI) provide complementary information for the structural characterization of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts minimal energy to the analyte, allowing for the observation of the intact molecular ion. When analyzing pyridazinone derivatives and other nitrogen-containing heterocyclic compounds, ESI-MS spectra in positive ion mode commonly show the protonated molecule, [M+H]⁺, as the base peak or a significantly abundant ion. nih.govnih.gov

In addition to the protonated molecule, adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) are also frequently observed, arising from the presence of these salts in the solvent or on the glassware. nih.gov For some compounds, the formation of proton-bound dimers [2M+H]⁺ or sodium-bound dimers [2M+Na]⁺ can also be detected, providing further confirmation of the molecular mass. nih.gov The high-resolution data from techniques like LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) allows for the determination of the elemental composition of the parent ion with high accuracy. nih.gov

The analysis of derivatives is often conducted using tandem mass spectrometry (MS/MS), where the precursor ion (e.g., [M+H]⁺) is isolated and subjected to collision-induced dissociation to generate characteristic fragment ions. nih.govnih.gov This fragmentation provides valuable information for confirming the identity of the compound and for structural elucidation of unknown analogs. nih.gov

Table 1: Common Ion Species Observed in ESI-MS for Pyridazinone Derivatives

| Ion Species | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M+Na]⁺ | Sodium adduct of the molecule |

| [M+K]⁺ | Potassium adduct of the molecule |

| [2M+H]⁺ | Proton-bound dimer of the molecule |

| [2M+Na]⁺ | Sodium-bound dimer of the molecule |

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact (EI) mass spectrometry involves bombarding the analyte with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, characterized by a molecular ion (M⁺) peak and numerous fragment ion peaks that reveal the compound's structure. researchgate.net

For pyridazine (B1198779) and related heterocyclic systems, the molecular ion peak is typically a prominent feature in the EI spectrum. researchgate.net The fragmentation pathways are highly dependent on the nature and position of the substituents on the heterocyclic ring. researchgate.net General fragmentation patterns for pyridazinones and related nitrogen heterocycles often involve:

Loss of Small Neutral Molecules: Cleavage of small, stable molecules such as CO, N₂, HCN, and H₂ is a common pathway. sciencepublishinggroup.com

Ring Cleavage: The heterocyclic rings can undergo cleavage, leading to characteristic fragment ions.

Side-Chain Fragmentation: The piperidine ring is subject to alpha-cleavage, a characteristic fragmentation for amines, where the bond adjacent to the nitrogen atom breaks. libretexts.org This would result in the loss of radicals from the piperidine moiety. Fragmentation of the piperidine ring itself can also occur.

The fragmentation of pyridones, which are structurally related to pyridazinones, has been studied in detail, providing a basis for interpreting the spectra of more complex derivatives. rsc.org The specific fragmentation pattern of this compound would be expected to show a combination of cleavages associated with both the pyridazinone core and the piperidinyl substituent. researchgate.netlibretexts.org

Table 2: Potential EI-MS Fragmentation Pathways for Pyridazinone Derivatives

| Fragmentation Process | Lost Fragment |

| Decarbonylation | CO |

| Loss of Nitrogen | N₂ |

| Alpha-cleavage of Piperidine | CₓHᵧ Radicals |

| Ring Contraction/Cleavage | Various small molecules/radicals |

X-ray Crystallography for Solid-State Structural Elucidation

Conformation and Torsion Angle Analysis

Crystallographic studies of this compound derivatives and related structures reveal key conformational features.

Piperidine Ring Conformation: In derivatives containing a piperidine or morpholine (B109124) ring, this six-membered saturated ring consistently adopts a stable chair conformation. nih.govnih.govmdpi.comnih.gov In the case of 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, the substituent C atom is located in an equatorial position on the piperidine ring. nih.govnih.gov

Pyridazinone Ring Planarity: The pyridazinone or dihydropyridazine (B8628806) ring is generally found to be essentially planar. nih.gov For instance, in 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, the maximum deviation from the mean plane of the ring is a mere 0.014 Å. nih.gov

Table 3: Selected Crystallographic Conformational Data for Pyridazinone Derivatives

| Compound Feature | Observed Conformation/Parameter | Reference |

| Piperidine/Morpholine Ring | Chair Conformation | nih.govnih.govnih.gov |

| Pyridazinone Ring | Essentially Planar | nih.gov |

| Dihedral Angle (Pyridazine-Pyrazole) | 10.36° | nih.govnih.gov |

| Dihedral Angle (Pyridazine-Phenyl) | 40.16° | nih.gov |

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding)

The packing of molecules in a crystal is directed by a network of intermolecular interactions. mdpi.com For pyridazinone derivatives, hydrogen bonding is a dominant force in defining the crystal lattice.

N-H···O Hydrogen Bonding: The N-H group of the pyridazinone ring acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. In the crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, pairs of molecules are linked into centrosymmetric dimers through N-H···O hydrogen bonds, forming a stable R²₂(8) ring motif. nih.gov

C-H···O and C-H···Cl Interactions: Weaker, non-classical hydrogen bonds also play a significant role. Interactions such as C-H···O and C-H···Cl can connect the primary structural motifs (like the dimers mentioned above) into a more extensive three-dimensional network. nih.govnih.gov

The comprehensive analysis of these varied intermolecular forces is essential for understanding the solid-state properties of these compounds and is a key aspect of crystal engineering. mdpi.com

Computational and Theoretical Investigations of the 6 Piperidin 1 Yl Pyridazin 3 2h One System

Quantum Mechanical Studies

Quantum mechanical methods are fundamental to understanding the intrinsic properties of molecules. Studies on pyridazine (B1198779) derivatives frequently employ these techniques to elucidate molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It is employed to predict molecular geometry, vibrational frequencies, and other characteristics of the ground state. jocpr.com For pyridazinone derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311G(d,p), are used to determine the most stable conformation (geometry optimization). jocpr.comnih.govbhu.ac.in

The optimization process involves finding the minimum energy structure by calculating bond lengths, bond angles, and dihedral angles. For 6-(piperidin-1-yl)pyridazin-3(2H)-one, the piperidine (B6355638) ring is expected to adopt a stable chair conformation. nih.gov The pyridazinone ring itself is largely planar. The resulting optimized geometry is crucial for accurately predicting other molecular properties.

Table 1: Predicted Optimized Geometrical Parameters for this compound based on DFT Studies of Related Compounds

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.23 Å |

| N-N | ~1.35 Å | |

| C-N (pyridazine) | ~1.38 Å | |

| C-C (pyridazine) | ~1.40 Å | |

| C-N (piperidine) | ~1.46 Å | |

| Bond Angle | N-N-C | ~118° |

| C-N-C | ~121° | |

| N-C=O | ~125° |

Note: These values are illustrative and based on typical data for pyridazinone and piperidine systems found in computational studies.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. pmf.unsa.baresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. pmf.unsa.baresearchgate.net

In pyridazinone systems, the HOMO is typically distributed over the entire molecule, while the LUMO may be concentrated on specific atoms, indicating sites for nucleophilic attack. wuxibiology.com For this compound, the electron-donating piperidinyl group is expected to raise the HOMO energy level, potentially reducing the HOMO-LUMO gap compared to the unsubstituted pyridazinone and thus increasing its reactivity. FMO analysis helps in understanding the molecule's electrophilic and nucleophilic nature. youtube.com

Table 2: Representative FMO Energies and Properties for a Substituted Pyridazinone System

| Parameter | Value (eV) | Implication |

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.2 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.3 | Kinetic stability, Reactivity |

| Chemical Hardness (η) | 2.65 | Resistance to deformation |

| Electronegativity (χ) | 3.85 | Electron-attracting power |

Note: Values are representative for pyridazinone derivatives as specific data for this compound is not available. Chemical hardness is calculated as (ELUMO - EHOMO)/2 and electronegativity as -(EHOMO + ELUMO)/2. jocpr.compmf.unsa.ba

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic reactions. chemrxiv.org The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. bhu.ac.in

For the this compound molecule, the MEP map is expected to show a significant negative potential around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a primary site for electrophilic interaction and hydrogen bonding. researchgate.net Conversely, the hydrogen atom attached to the nitrogen in the pyridazinone ring (N-H) would exhibit a positive potential, indicating its susceptibility to nucleophilic attack or deprotonation. researchgate.net The piperidine and pyridazine rings would show regions of intermediate potential. This analysis is crucial for understanding intermolecular interactions. nih.gov

Tautomerism and Isomerism Analysis

Pyridazin-3(2H)-one and its derivatives are known to exhibit tautomerism, a phenomenon involving the migration of a proton accompanied by a switch of single and double bonds. scispace.com This leads to an equilibrium between different structural isomers, or tautomers.

The primary tautomeric equilibrium in the pyridazinone system is between the lactam (oxo) form, pyridazin-3(2H)-one, and the lactim (hydroxy) form, pyridazin-3-ol. scispace.comresearchgate.net Theoretical studies, primarily using DFT methods, have investigated this conversion in detail for the parent molecule. nih.govresearchgate.net

These studies have shown that the lactam form is generally the more stable tautomer. researchgate.net The conversion to the lactim form can occur through different mechanisms. A direct intramolecular hydrogen transfer involves a high-energy, four-membered transition state, with a calculated activation energy of approximately 42.64 kcal/mol, making this pathway unlikely under normal conditions. nih.govresearchgate.net A more favorable pathway involves the formation of a dimer, where a double hydrogen transfer occurs through a six-membered transition state. This mechanism has a much lower activation energy, around 14.66 kcal/mol. nih.govresearchgate.net The presence of substituents, such as the piperidinyl group, can influence the electron density on the pyridazine ring and shift the position of the tautomeric equilibrium. researchgate.netarkat-usa.org

Table 3: Calculated Relative Energies for Pyridazinone Tautomers

| Tautomer | Form | Relative Energy (kcal/mol) | Stability |

| This compound | Lactam (Keto) | 0.00 | Most Stable |

| 6-(Piperidin-1-yl)pyridazin-3-ol | Lactim (Enol) | > 5.00 | Less Stable |

Note: The energy difference is based on studies of the parent pyridazinone system, which consistently show the lactam form to be more stable. The exact value for the substituted compound may vary.

The surrounding solvent environment can significantly influence tautomeric equilibria. nih.gov Theoretical models, including both implicit and explicit solvation models, are used to study these effects. nih.govresearchgate.net The polarity of the solvent is a key factor; polar solvents tend to stabilize the more polar tautomer. beilstein-journals.org

For the pyridazinone system, polar protic solvents (like water or methanol) play a crucial role. nih.govresearchgate.net They can reduce the high activation energy of the direct proton transfer by acting as a proton shuttle, thereby facilitating the tautomerization process. nih.govresearchgate.net The solvent molecules can form hydrogen bonds with the solute, stabilizing the transition state and altering the energy landscape of the reaction. nih.gov In nonpolar solvents, the keto form is overwhelmingly favored, while in polar solvents, the equilibrium may shift, although the keto form generally remains predominant. beilstein-journals.org

Aromaticity Assessment of Pyridazinone Rings

The concept of aromaticity is fundamental to understanding the stability, reactivity, and electronic properties of cyclic conjugated systems like the pyridazinone ring. ias.ac.in It is not a directly observable quantity but is inferred through various theoretical and experimental methods. ias.ac.in Computational chemistry provides powerful tools to quantify the degree of aromaticity, with two of the most common methods being Nucleus Independent Chemical Shift (NICS) calculations and the Harmonic Oscillator Model of Aromaticity (HOMA) index.

Nucleus Independent Chemical Shift (NICS) Calculations

NICS is a magnetic criterion for aromaticity, introduced in 1996 by Paul von Ragué Schleyer and his colleagues, that has become a widely used computational tool. github.ionih.gov The method involves placing a "ghost" atom (a dummy atom with no nucleus or electrons) at a specific point of interest, typically the geometric center of a ring (NICS(0)) or at a certain distance perpendicular to the ring's plane, such as 1 Å above it (NICS(1)). github.ionih.govresearchgate.net The calculated isotropic magnetic shielding value at this point, with its sign reversed, gives the NICS value.

A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. ias.ac.in Conversely, a positive value signifies a paratropic ring current, characteristic of anti-aromatic systems. The more negative the NICS value, the stronger the aromatic character of the ring. ias.ac.in For polycyclic systems, various NICS variants can be calculated to assess the local aromaticity of each ring. ias.ac.in

| Compound/Ring System | NICS(1) Value (ppm) | Aromatic Character |

|---|---|---|

| Benzene (B151609) | -10.2 | Aromatic |

| Cyclohexatriene (Kekulé) | -2.3 | Non-aromatic |

| Pyridazine | -8.1 | Aromatic |

| Generic Pyridazinone Ring (Estimated) | -3.0 to -6.0 | Moderately Aromatic |

Harmonic Oscillator Model of Aromaticity (HOMA) Index

The HOMA index is a geometry-based measure of aromaticity that evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. nih.govmdpi.com The HOMA index is calculated using the following formula:

HOMA = 1 - [α/n * Σ(R_opt - R_i)²]

where 'n' is the number of bonds in the ring, 'α' is a normalization constant, R_opt is the optimal bond length for a fully aromatic bond (e.g., 1.388 Å for a C-C bond in benzene), and R_i are the actual bond lengths in the molecule being studied. mdpi.com

HOMA values range from 1 for a perfectly aromatic system like benzene to 0 for a non-aromatic system (e.g., the hypothetical Kekulé structure of benzene). mdpi.com Negative values indicate anti-aromatic character. A value smaller than 0.5 suggests that the molecule is either non-aromatic or anti-aromatic. ias.ac.in This index is particularly useful as it relies on molecular geometry, which is a more readily calculable or experimentally determinable property. diva-portal.org

For heteroatomic systems like pyridazinones, the HOMA model has been adapted to include parameters for different types of bonds (e.g., C-N, N-N). diva-portal.orgrsc.org The HOMA value for a pyridazinone ring reflects the degree of bond length equalization resulting from π-electron delocalization. ias.ac.in The presence of substituents can significantly impact the geometry and, consequently, the HOMA index. For instance, electron-donating groups can increase electron density and delocalization, potentially leading to a higher HOMA value. ias.ac.in In this compound, the piperidine group, acting as an electron-donating substituent via the nitrogen lone pair, would be expected to influence the bond lengths and aromaticity of the attached pyridazinone ring.

| Compound/Ring System | HOMA Value | Aromatic Character |

|---|---|---|

| Benzene | 1.000 | Highly Aromatic |

| Pyrrole | 0.903 | Aromatic |

| Pyridazine | 0.851 | Aromatic |

| Substituted Pyridazinone Rings (Range) | 0.38 to 0.45 | Weakly Aromatic/Non-aromatic |

Molecular Modeling for Understanding Intermolecular Interaction Profiles

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are invaluable for exploring its three-dimensional structure, flexibility, and the nature of its interactions with other molecules, which are key determinants of its chemical and biological properties.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.net The this compound molecule possesses significant conformational flexibility, primarily due to the piperidine ring and the single bond connecting it to the pyridazinone ring.

The piperidine ring typically adopts a stable chair conformation to minimize steric strain and torsional strain. nih.gov However, boat and twist-boat conformations also exist, though they are generally higher in energy. For substituted piperidines, the substituent can occupy either an axial or equatorial position in the chair conformation, with the equatorial position usually being more stable to avoid unfavorable 1,3-diaxial interactions. nih.gov

Computational methods, such as density functional theory (DFT), can be used to calculate the geometry and relative energies of these different conformers. researchgate.netosi.lv By mapping these energies, an energy landscape can be constructed, which shows the stable conformers as minima and the transition states for interconversion as saddle points. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and the energy barriers between them.

| Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Chair (Equatorial Substituent) | 0.0 | Most Stable |

| Chair (Axial Substituent) | ~1.5 - 2.5 | Less Stable |

| Twist-Boat | ~5.5 | Unstable Intermediate |

| Boat | ~6.9 | Transition State/Unstable |

Non-Covalent Interaction Assessment

Non-covalent interactions, although weaker than covalent bonds, are critical in determining the structure of molecular solids and the binding of a molecule to a biological target. These interactions include hydrogen bonds, van der Waals forces, π-π stacking, and halogen bonds.

The this compound molecule has several features that enable it to participate in non-covalent interactions:

Hydrogen Bond Donors: The N-H group on the pyridazinone ring is a potential hydrogen bond donor.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O), the ring nitrogens in the pyridazinone moiety, and the tertiary nitrogen of the piperidine ring can all act as hydrogen bond acceptors.

Hydrophobic Regions: The aliphatic C-H bonds of the piperidine ring provide hydrophobic surfaces that can engage in van der Waals interactions.

Computational tools like Hirshfeld surface analysis and energy framework calculations can be used to visualize and quantify these intermolecular interactions within a crystal lattice. mdpi.com These analyses help to identify the dominant interactions responsible for the crystal packing and can provide insights into the molecule's solubility and binding preferences. mdpi.com

pKa Prediction and Protonation State Modeling of Piperidine Moieties

The pKa is a measure of the acidity of a compound. For a basic site like the piperidine nitrogen, the pKa of its conjugate acid indicates its strength as a base. The protonation state of this nitrogen at a physiological pH (around 7.4) is critical for its interaction with biological targets, as a charged (protonated) group can form strong ionic interactions. nih.gov

Computational pKa prediction methods, often employing quantum mechanical calculations combined with implicit solvent models (like the Polarizable Continuum Model, PCM), can provide accurate estimates of pKa values. researchgate.net These calculations typically involve determining the Gibbs free energy change for the deprotonation reaction in solution. The pKa of the piperidine moiety in this compound is expected to be lower than that of piperidine itself (pKa ≈ 11.2) due to the electron-withdrawing effect of the attached pyridazinone ring, which destabilizes the protonated form by pulling electron density away from the nitrogen atom. Accurate modeling of this pKa is essential for understanding how the molecule will behave in an aqueous, biological environment.

| Compound | pKa (Conjugate Acid) | Method |

|---|---|---|

| Piperidine | 11.2 | Experimental |

| Morpholine (B109124) | 8.5 | Experimental |

| N-Phenylpiperidine | 5.2 | Experimental |

| This compound | 7.0 - 8.5 (Estimated) | Computational Prediction |

Reactivity and Chemical Transformations of 6 Piperidin 1 Yl Pyridazin 3 2h One

Substitution Reactions on the Pyridazinone Ring

The pyridazinone core is susceptible to various substitution reactions, allowing for extensive functionalization. These reactions are fundamental in modifying the compound's properties and in synthesizing a diverse library of derivatives.

Halogenation and Chloro-Derivative Reactivity

The synthesis of 6-(Piperidin-1-yl)pyridazin-3(2H)-one often proceeds from a halogenated precursor, typically 6-chloro-pyridazin-3(2H)-one. The reactivity of these chloro-derivatives is characterized by nucleophilic substitution, where the chlorine atom is displaced by a suitable nucleophile. The reaction with piperidine (B6355638) is a classic example of this transformation, leading to the formation of the title compound.

The susceptibility of the C-Cl bond to nucleophilic attack is a cornerstone of pyridazinone chemistry. Studies on related 4,5-dichloro-pyridazin-3(2H)-ones show that substitution with amines like piperidine can occur selectively. For instance, reacting [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one with various amines in the presence of cesium carbonate results in the selective substitution of the chlorine at the 5-position. cbijournal.com This highlights the regioselectivity often observed in the reactions of di-substituted pyridazinones. cbijournal.com

Furthermore, the reaction of chloro-pyridazinones with iodide ions can lead to iodo-pyridazinones via nucleophilic substitution, which may be followed by subsequent dehalogenation reactions. researchgate.net The general reactivity of halopyridazinones makes them valuable intermediates for introducing a wide range of functional groups onto the pyridazinone core. scispace.comwur.nl

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| 3-chloro-6-(1H-Pyrozol-1-yl)pyridazine | Piperidine | 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine | nih.gov |

| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | Piperidine / Cs₂CO₃ | 4-chloro-5-(piperidin-1-yl)-2-p-tolylpyridazin-3(2H)-one | cbijournal.com |

| 4,5-dichloro-2-phenyl-3(2H)-pyridazinone | Base | 3-hydroxy-l-phenylpyrazole-5-carboxylic acid (via ring contraction) | wur.nl |

Introduction of Alkyl and Aryl Substituents

Palladium-catalyzed cross-coupling reactions are highly effective methods for introducing alkyl and aryl substituents onto the pyridazinone ring. scispace.com Reactions such as the Suzuki-Miyaura coupling allow for the formation of C-C bonds by coupling halopyridazinones with boronic acids. researchgate.net This strategy has been successfully employed to synthesize a variety of 4(5)-mono and 4,5-diarylated pyridazin-3(2H)-ones. core.ac.uk

While direct arylation of this compound is not extensively documented, the general applicability of these methods to the pyridazinone scaffold suggests its feasibility. For example, direct C-H arylation has been demonstrated on related nitrogen-containing heterocycles, providing a pathway to fused systems. beilstein-journals.org Similarly, aminocarbonylation of iodo- and bromo-pyridazinones, catalyzed by palladium complexes, provides a route to carboxamide derivatives, further showcasing the versatility of catalytic methods in functionalizing this heterocyclic system. researchgate.netcore.ac.uk

| Substrate | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Halopyridazin-3(2H)-ones | Suzuki Cross-Coupling | Aryl/heteroarylboronic acids, Pd catalyst | Aryl/heteroaryl-pyridazinones | scispace.comresearchgate.net |

| 5-Iodo-2-methylpyridazin-3(2H)-one | Aminocarbonylation | Amines, CO, Pd catalyst | 5-Carboxamido-2-methylpyridazin-3(2H)-ones | core.ac.uk |

| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Aminocarbonylation | Primary amines, CO, Pd catalyst | 4,5-Dicarboxamido-pyridazinones | core.ac.uk |

Reactions Involving the Piperidin-1-yl Moiety

The piperidine substituent offers additional sites for chemical modification, distinct from the pyridazinone ring itself.

Nitrogen-Centered Reactions

The nitrogen atom of the pyridazinone ring (N2) is a common site for alkylation. For instance, 6-styryl-4,5-dihydro-2H-pyridazin-3-one undergoes N-alkylation to yield a new series of N-substituted pyridazinones. researchgate.net This suggests that the N2-position of this compound could be similarly functionalized with various alkyl or benzyl (B1604629) groups, a common strategy in the synthesis of biologically active pyridazinone derivatives. nih.gov

The nitrogen atom within the piperidine ring also possesses nucleophilic character. While its reactivity might be somewhat attenuated by the electronic influence of the pyridazinone ring, it could potentially participate in reactions such as quaternization or acylation under appropriate conditions. The reaction of l-methyl-2-phenyl-4,5-didehydropyridazine-3,6-dione with piperidine to form isomeric mixtures of piperidinopyridazines demonstrates the nucleophilic nature of piperidine in reactions with pyridazinone systems. wur.nl

Ring-Opening/Closure Reactions

While specific ring-opening reactions starting from this compound are not well-documented, the general chemistry of piperidine derivatives suggests potential pathways. For example, N-substituted piperidines can undergo ring-opening through single electron transfer photooxidation under mild conditions to yield acyclic aminoaldehydes. researchgate.net It is conceivable that the piperidinyl moiety in the title compound could undergo similar transformations, providing a route to open-chain structures.

Conversely, ring-closure reactions are pivotal in the synthesis of fused heterocyclic systems from pyridazinone precursors. The base-catalyzed ring contraction of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone to a phenylpyrazole derivative is an example of a transformation involving the pyridazinone ring itself. wur.nl

Cycloaddition Reactions and Fused Heterocycle Formation

Pyridazinone derivatives are valuable synthons for constructing fused heterocyclic systems through cycloaddition reactions. actascientific.com A prominent example is the [3+2] dipolar cycloaddition reaction involving pyridazinium ylides. nih.gov These ylides can be generated in situ from N-alkylated pyridazinones. researchgate.net

The reaction of these ylides with dipolarophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate, leads to the formation of fused pyrrolopyridazine structures. nih.gov These cycloaddition reactions often proceed with high regioselectivity. researchgate.netnih.gov For example, the 1,3-dipolar cycloaddition of nitrile imines to 6-styryl-4,5-dihydro-2H-pyridazin-3-one provides a direct route to triazolo[4,3-b]pyridazinones. researchgate.net This reactivity highlights the potential of this compound, upon N-alkylation, to serve as a precursor for complex, fused heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.netnih.gov

| Pyridazine (B1198779) Precursor | Reaction Type | Reagent | Fused Product | Reference |

|---|---|---|---|---|

| Pyridazinium ylides | [3+2] Cycloaddition | Dimethyl acetylenedicarboxylate (DMAD) | Pyrrolopyridazines | nih.gov |

| Pyridazinium ylides | [3+2] Cycloaddition | Methyl propiolate | Pyrrolopyridazines (regioisomeric) | nih.gov |

| 6-styryl-4,5-dihydro-2H-pyridazin-3-one | [3+2] Cycloaddition | Nitrile imines | Triazolo[4,3-b]pyridazinones | researchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution Patterns of this compound

The reactivity of the this compound ring system towards aromatic substitution is dictated by the electronic interplay between the electron-deficient pyridazinone core and the electron-donating piperidin-1-yl substituent. This dynamic renders the molecule susceptible to electrophilic attack at specific positions while generally being deactivated towards nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution

The piperidin-1-yl group at the C6 position is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridazinone ring. This increases the electron density of the ring, making it more susceptible to attack by electrophiles. The directing effect of the piperidin-1-yl group, coupled with the inherent electronic nature of the pyridazinone ring, influences the regioselectivity of these reactions. Electrophilic substitution is anticipated to occur preferentially at the C4 and C5 positions of the pyridazinone ring, which are ortho and meta, respectively, to the activating piperidin-1-yl group.

A notable example of an electrophilic substitution reaction applicable to such electron-rich heterocyclic systems is the Vilsmeier-Haack reaction. ijpcbs.comnih.gov This reaction introduces a formyl group onto the aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comorganic-chemistry.org For this compound, this reaction is expected to yield the 4-formyl or 5-formyl derivative. The plausible mechanism involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich pyridazinone ring.

Hypothetical Vilsmeier-Haack Reaction Data

| Reactant | Reagents | Conditions | Expected Major Products |

|---|---|---|---|

| This compound | POCl₃, DMF | 0 °C to reflux | 4-Formyl-6-(piperidin-1-yl)pyridazin-3(2H)-one and/or 5-Formyl-6-(piperidin-1-yl)pyridazin-3(2H)-one |

While specific experimental data for the Vilsmeier-Haack reaction on this compound is not extensively documented in the reviewed literature, the general applicability of this reaction to electron-rich heterocycles supports its potential for the functionalization of this pyridazinone derivative. rsc.org

Other electrophilic substitution reactions such as halogenation and nitration are theoretically possible. However, the conditions required for these reactions on pyridazine systems can be harsh and may lead to a mixture of products or degradation of the starting material. uoanbar.edu.iq The presence of the activating piperidinyl group might allow for milder reaction conditions.

Nucleophilic Aromatic Substitution

The pyridazinone ring is inherently electron-deficient and, in its unsubstituted form, can be susceptible to nucleophilic attack. However, the presence of the strongly electron-donating piperidin-1-yl group at the C6 position significantly increases the electron density of the ring system. This deactivates the ring towards nucleophilic aromatic substitution (SNAr). Therefore, direct displacement of other substituents on the pyridazinone ring by nucleophiles is generally not a favored reaction pathway for this compound.

Nucleophilic substitution is more commonly employed in the synthesis of this compound, where a suitable leaving group on the pyridazinone precursor, such as a halogen, is displaced by piperidine.

Summary of Aromatic Substitution Reactivity

| Reaction Type | Reactivity of the Ring | Favored Positions | Influence of Piperidin-1-yl Group |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Activated | C4, C5 | Strongly activating and directing |

| Nucleophilic Aromatic Substitution | Deactivated | - | Strongly deactivating |

Non Biological Applications and Material Science Relevance

Role as Synthetic Intermediates and Building Blocks

The structure of 6-(Piperidin-1-yl)pyridazin-3(2H)-one makes it a versatile heterocyclic building block in organic synthesis. bldpharm.com The pyridazinone core is a privileged scaffold that can be chemically modified to create a diverse library of more complex molecules. Researchers utilize this compound as a starting material or an intermediate for the synthesis of novel derivatives with specific functionalities. researchgate.net

The reactivity of the pyridazinone ring, particularly at the nitrogen and carbon atoms, allows for various chemical transformations. These reactions can include N-alkylation, N-arylation, and coupling reactions at different positions of the ring. The piperidine (B6355638) moiety attached at the 6-position also offers a site for modification, although it is generally more stable. This versatility enables chemists to construct a wide range of compounds, including those with potential applications in pharmaceuticals and materials. The use of pyridazinone derivatives as building blocks is a common strategy for accessing novel heterocyclic systems. researchgate.net

Potential in Ligand Design for Coordination Chemistry

The molecular architecture of this compound contains key features that make it a promising candidate for ligand design in coordination chemistry. The pyridazinone ring possesses multiple heteroatoms—two adjacent nitrogen atoms and an oxygen atom—that can act as potential donor sites for coordinating with metal ions.

The design of ligands is crucial for the development of new catalysts, functional materials, and therapeutic agents. The ability of the pyridazinone scaffold to be incorporated into larger molecular structures allows for the creation of polydentate ligands. nih.govsemanticscholar.org The steric and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyridazinone ring. The piperidine group, for instance, influences the solubility and conformational flexibility of the ligand. These features are critical in controlling the geometry and stability of the coordination compounds formed.

| Structural Feature | Relevance in Coordination Chemistry |

|---|---|

| Pyridazinone Ring Heteroatoms (N, N, O) | Act as potential coordination sites (donor atoms) for metal ions. |

| Piperidine Substituent | Influences steric hindrance, solubility, and conformational properties of the ligand. |

| Aromatic System | Can participate in π-stacking interactions within the resulting metal complex, influencing its structure and stability. |

| Modifiable Ring Positions | Allows for the synthesis of a variety of derivatives to fine-tune the electronic and steric properties of the ligand. |

General Considerations in Material Science

In material science, the pyridazine (B1198779) scaffold is of interest for the development of functional organic materials. The planar nature of the pyridazinone ring can facilitate π-π stacking interactions, which are fundamental in crystal engineering to control the solid-state packing of molecules. tandfonline.com This control is essential for designing materials with desired electronic, optical, or mechanical properties.

Furthermore, derivatives of pyridazine have been investigated for their fluorescent properties. tandfonline.com The synthesis of highly fluorescent pyrrolopyridazine derivatives suggests that the pyridazinone core can be a component of organic dyes and pigments. Such materials could find applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), chemical sensors, or bio-imaging agents, by modifying the core structure to enhance its photophysical characteristics.

Agrochemical Applications

The pyridazinone class of compounds has a well-documented history of use in agriculture. scispace.com A significant number of pyridazinone derivatives exhibit a broad spectrum of agrochemical activities, including herbicidal, insecticidal, and fungicidal properties. scispace.comresearchgate.net

One of the most well-known pyridazinone-based herbicides is Chloridazon, which functions by inhibiting photosynthesis in weeds. nih.gov The structural features of this compound are shared by many compounds developed as agrochemicals. Research in this area continues to explore new pyridazinone derivatives to find more effective and selective agents for crop protection. tandfonline.comgoogle.com.pg The modification of the substituents on the pyridazinone ring is a key strategy for optimizing biological activity and improving environmental safety profiles.

| Application | Mode of Action (Example) | Reference |

|---|---|---|

| Herbicides | Inhibition of photosynthesis (e.g., Chloridazon) | nih.gov |

| Fungicides | Disruption of fungal cell processes | google.com.pg |

| Insecticides | Interference with the insect nervous system or development | scispace.comresearchgate.net |

| Molluscicides | Toxic to mollusks like snails and slugs | tandfonline.com |

| Antifeedants | Deter insects from feeding on treated plants | tandfonline.com |

Emerging Research Trends and Challenges in Piperidine Substituted Pyridazinone Chemistry

Development of Novel Synthetic Methodologies

The synthesis of 6-(piperidin-1-yl)pyridazin-3(2H)-one and its analogs is a key area of research, with efforts directed towards improving efficiency, yield, and structural diversity. ajchem-a.comnih.govresearchgate.net A common strategy involves the initial construction of a pyridazinone core, which is subsequently functionalized.

One established method begins with the cyclization of 3-(4-flourobenzoyl) propionic acid with hydrazine (B178648) hydrate (B1144303) to form the corresponding pyridazinone derivative. ingentaconnect.com Another approach utilizes a one-step synthesis from 4-oxo-4-phenylbutanoic acid and hydrazine hydrate to create the pyridazin-3(2H)-one starting material. mdpi.comnih.gov

Subsequent reactions introduce the piperidine (B6355638) moiety and other substituents. For instance, a nucleophilic substitution reaction of 3,6-dichloropyridazine (B152260) with a piperidine derivative can be performed, followed by hydrolysis to yield the 6-substituted-3(2H)-pyridazinone. mdpi.comnih.gov Further modifications can be made to the pyridazinone ring, such as N-alkylation by treatment with ethyl chloroacetate. nih.gov

Recent advancements focus on creating more complex derivatives. For example, a series of pyridopyridazin-3(2H)-one derivatives were synthesized in a two-step process involving a Mannich-type three-component condensation followed by intramolecular cyclization. researchgate.net Researchers are also exploring one-pot multistep reactions to streamline the synthesis of complex pyridazin-3-one derivatives. nih.gov

Table 1: Overview of Synthetic Methodologies for Piperidine-Substituted Pyridazinones

| Starting Materials | Key Reactions | Product Type | Reference |

|---|---|---|---|

| 3-(4-flourobenzoyl) propionic acid, hydrazine hydrate | Cyclization | 6-flouroarylpyridazinones | ingentaconnect.com |

| 4-oxo-4-phenylbutanoic acid, hydrazine hydrate | Cyclization | Pyridazin-3(2H)-one | mdpi.comnih.gov |

| 3,6-dichloropyridazine, piperidine derivative | Nucleophilic substitution, Hydrolysis | This compound | mdpi.comnih.gov |

Advanced Spectroscopic Characterization Techniques

The unambiguous structural elucidation of newly synthesized piperidine-substituted pyridazinones is crucial and is achieved through a combination of advanced spectroscopic techniques. mdpi.commdpi.com These methods provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for characterization.

¹H NMR spectra provide information on the chemical environment of protons. For instance, piperazine (B1678402) signals in related compounds are typically observed between 3.2 and 3.5 ppm. nih.gov The protons of the pyridazinone ring and any substituents will have characteristic chemical shifts and coupling patterns. researchgate.netrsc.org

¹³C NMR spectroscopy is used to identify all carbon atoms in the molecule, including the carbonyl carbon of the pyridazinone ring. researchgate.netrsc.org

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed for complete and unambiguous assignment of proton and carbon signals, especially in complex derivatives. researchgate.net

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS) with techniques like Electrospray Ionization (ESI), is used to determine the exact molecular weight and elemental composition of the synthesized compounds. mdpi.commdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify characteristic functional groups. For example, the carbonyl (C=O) stretching vibration of the pyridazinone ring is typically observed around 1647 cm⁻¹, and the N-H stretching of the pyridazinone can be seen around 3304 cm⁻¹. mdpi.comnih.gov

Refined Computational Models for Reactivity Prediction

Computational chemistry plays an increasingly vital role in understanding the properties and predicting the reactivity of piperidine-substituted pyridazinones. tandfonline.comgsconlinepress.comgsconlinepress.com Density Functional Theory (DFT) calculations are widely used to investigate the electronic and geometric structures of these molecules. mdpi.com

DFT calculations, often at the B3LYP/6-31++G(d,p) level, are employed to determine optimized geometries, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential maps. mdpi.com These calculations provide insights into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. mdpi.com The energy gap between the HOMO and LUMO can be correlated with the chemical reactivity of the molecule. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. researchgate.net QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By calculating various physicochemical parameters (descriptors) of the molecules, researchers can develop equations to predict the activity of unsynthesized compounds, thereby guiding the design of more potent derivatives. These models are valuable for rationally designing new compounds and obtaining data that can contribute to their development.

Molecular docking studies are also employed to predict the binding interactions of these compounds with biological targets, providing insights into their mechanism of action at a molecular level. tandfonline.comresearchgate.net

Table 2: Computational Methods in Pyridazinone Research

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Investigation of electronic and geometric structures | Optimized geometry, HOMO-LUMO energies, molecular electrostatic potential, reactivity prediction |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Prediction of biological activity for new compounds, guidance for rational drug design |

Exploration of Structure-Reactivity Relationships

Understanding the relationship between the chemical structure of piperidine-substituted pyridazinones and their reactivity is fundamental for the development of new therapeutic agents. nih.govnih.gov Researchers systematically modify the structure of the lead compound and evaluate the impact of these changes on its biological activity.

For instance, the introduction of different substituents on the N-benzyl side chain of piperidine derivatives has been shown to significantly affect their affinity and selectivity for biological targets. nih.gov Similarly, modifications to the pyridazinone core and linker regions in other pyridazin-3-one derivatives have led to the identification of molecules with improved potency and pharmacokinetic properties. nih.gov

QSAR and pharmacophore modeling are key computational tools in exploring these relationships. researchgate.net Pharmacophore models identify the essential structural features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. By comparing the pharmacophore models with the activity of a series of compounds, researchers can deduce crucial structure-activity relationships.

Design of Novel Chemical Scaffolds

The design of novel chemical scaffolds based on the this compound core is a promising avenue for discovering new drug candidates. nih.govnih.govnih.gov This involves the strategic modification of the core structure to create new molecular frameworks with potentially improved or novel biological activities.

Another strategy involves "scaffold hopping," where the core scaffold is replaced with a different but functionally equivalent one. semanticscholar.orguel.ac.uk Computational tools can be used to search for suitable bioisosteric replacements and to guide scaffold hopping efforts. semanticscholar.org

Ligand-growing experiments, another computational technique, can be used to build novel molecules within the binding site of a target protein, starting from a known scaffold like pyridazinone. semanticscholar.orguel.ac.uk This allows for the design of compounds that are specifically tailored to interact with the target.

The simplicity of the synthetic process for many pyridazinone scaffolds and their ability to be easily decorated with various substituents make them attractive starting points for the design and development of new chemical entities. nih.gov

Q & A

Q. What are the common synthetic strategies for preparing 6-(Piperidin-1-yl)pyridazin-3(2H)-one derivatives?

Methodological Answer:

- Ultrasound-assisted synthesis is a green chemistry approach that enhances reaction efficiency and reduces solvent use. For example, ultrasound irradiation can facilitate nucleophilic substitution at the pyridazinone ring, enabling the introduction of piperidine or other amine substituents .

- Multi-step substitution involves functionalizing the pyridazinone core via Suzuki coupling, alkylation, or condensation reactions. For instance, brominated pyridazinones can undergo coupling with piperidine derivatives using Pd catalysts, followed by purification via column chromatography (e.g., using hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- 1H/13C NMR identifies substituent positions and confirms piperidine ring integration. For example, aromatic protons on the pyridazinone ring typically appear at δ 7.0–8.5 ppm, while piperidine protons resonate at δ 1.5–3.5 ppm .

- IR spectroscopy detects functional groups (e.g., C=O at ~1650–1700 cm⁻¹) and NH/OH stretches. Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. How are preliminary biological activities of this compound derivatives evaluated?

Methodological Answer:

- In vitro assays : Kinase inhibition (e.g., p38 MAP kinase) is tested using ELISA-based enzymatic assays, with IC₅₀ values calculated to compare potency .

- Antiproliferative effects are assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with structural modifications (e.g., methoxy or indole substituents) influencing activity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions. For example, the piperidine ring adopts a chair conformation, and hydrogen bonding between the pyridazinone carbonyl and adjacent NH groups stabilizes the crystal lattice .

- SHELXL software refines crystallographic data, addressing challenges like twinning or disorder in piperidine substituents .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- In silico ADMET prediction : Tools like SwissADME calculate logP, bioavailability, and blood-brain barrier permeability. Substituents like trifluoromethyl groups enhance metabolic stability but may reduce solubility .

- Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., Vps34 kinase), where piperidine nitrogen forms hydrogen bonds with active-site residues .

Q. How do structural modifications impact the bioactivity of this compound derivatives?

Methodological Answer:

Q. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

Methodological Answer:

- Metabolic stability assays : Liver microsome studies identify rapid degradation (e.g., cytochrome P450 oxidation of piperidine rings), explaining reduced in vivo efficacy .

- Formulation optimization : Liposomal encapsulation or prodrug strategies improve bioavailability, as demonstrated for pyridazinone-based CRF-1 receptor antagonists .

Data Analysis and Optimization

Q. What statistical methods analyze structure-activity relationship (SAR) data for pyridazinone derivatives?

Methodological Answer:

- Multivariate regression correlates substituent properties (e.g., Hammett σ values) with biological activity. For example, electron-donating groups on the phenyl ring enhance antiproliferative effects .

- Tanimoto coefficient analysis quantifies structural similarity to known active compounds, guiding lead optimization .

Q. How are reaction conditions optimized for scalable synthesis of this compound?

Methodological Answer:

- Design of Experiments (DoE) evaluates variables (e.g., temperature, catalyst loading) to maximize yield. For Pd-catalyzed couplings, tri(2-furyl)phosphine improves efficiency compared to PPh₃ .

- Green chemistry metrics (e.g., E-factor) assess solvent waste reduction in ultrasound-assisted reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|